Macropa-NCS

Targeted Alpha Therapy Radiochemistry Actinium-225

Macropa-NCS (CAS: 2146095-31-8) is a bifunctional analogue of the 18-membered macrocyclic ligand H₂macropa, functionalized with an isothiocyanate (-NCS) group for covalent conjugation to amine-containing targeting vectors such as antibodies and peptides. It is specifically engineered for stable chelation of Actinium-225 (²²⁵Ac) in targeted alpha therapy (TAT) applications, enabling rapid radiolabeling under mild conditions while maintaining complex integrity in biological media.

Molecular Formula C27H35N5O8S
Molecular Weight 589.7 g/mol
Cat. No. B12432196
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMacropa-NCS
Molecular FormulaC27H35N5O8S
Molecular Weight589.7 g/mol
Structural Identifiers
SMILESC1COCCOCCN(CCOCCOCCN1CC2=NC(=CC=C2)C(=O)O)CC3=NC(=CC(=C3)N=C=S)C(=O)O
InChIInChI=1S/C27H35N5O8S/c33-26(34)24-3-1-2-21(29-24)18-31-4-8-37-12-14-39-10-6-32(7-11-40-15-13-38-9-5-31)19-23-16-22(28-20-41)17-25(30-23)27(35)36/h1-3,16-17H,4-15,18-19H2,(H,33,34)(H,35,36)
InChIKeyPKCFWCMMZOUICG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Macropa-NCS: A Bifunctional Chelator for Actinium-225 Targeted Alpha Therapy Procurement


Macropa-NCS (CAS: 2146095-31-8) is a bifunctional analogue of the 18-membered macrocyclic ligand H₂macropa, functionalized with an isothiocyanate (-NCS) group for covalent conjugation to amine-containing targeting vectors such as antibodies and peptides [1]. It is specifically engineered for stable chelation of Actinium-225 (²²⁵Ac) in targeted alpha therapy (TAT) applications, enabling rapid radiolabeling under mild conditions while maintaining complex integrity in biological media .

Why DOTA-Based Chelators Cannot Substitute Macropa-NCS for Actinium-225 Radiopharmaceutical Production


Generic substitution of Macropa-NCS with conventional DOTA-based bifunctional chelators fails at multiple critical junctures in ²²⁵Ac radiopharmaceutical development. DOTA requires elevated temperatures (80–95°C) and extended reaction times for adequate ²²⁵Ac complexation, conditions that denature heat-labile targeting proteins and compromise immunoreactivity [1]. Even when radiolabeling is achieved, DOTA-²²⁵Ac complexes exhibit inferior kinetic inertness in physiological media, with demonstrated in vivo instability that releases free ²²⁵Ac—a bone-seeking radionuclide whose off-target accumulation drives dose-limiting myelotoxicity [2]. These fundamental limitations in both manufacturing compatibility and biological stability necessitate a chelator platform that decouples labeling efficiency from thermal stress while maintaining complex integrity under physiological challenge.

Macropa-NCS Quantitative Differentiation Evidence: Comparative Data vs. DOTA and Other Chelators


Room Temperature vs. 80°C: Radiochemical Yield Comparison of Macropa and DOTA for ²²⁵Ac Labeling

Macropa achieves quantitative ²²⁵Ac complexation at room temperature (25°C) within 60 minutes, whereas DOTA requires 80°C under identical pH and reaction duration to achieve comparable radiochemical yields [1]. This thermal differential is critical for preserving the structural and functional integrity of heat-sensitive targeting moieties during bioconjugate manufacturing.

Targeted Alpha Therapy Radiochemistry Actinium-225

Immunoconjugate Radiolabeling Efficiency: Macropa-NCS vs. DOTA-NCS Head-to-Head Comparison

In a direct head-to-head comparison using trastuzumab immunoconjugates, Macropa-trastuzumab achieved 96.5% radiochemical conversion (RCC) after 2 hours at 37°C, substantially outperforming DOTA-trastuzumab which reached only 80.9% under identical conditions [1]. This 15.6 percentage-point advantage translates to higher specific activity and reduced unlabeled immunoconjugate fraction in the final radiopharmaceutical product.

Radioimmunoconjugate Trastuzumab Radiochemical Conversion

PBS Stability of ²²⁵Ac-Immunoconjugates: Macropa-trastuzumab vs. DOTA-trastuzumab After 10 Days

Following 10-day incubation in phosphate-buffered saline, ²²⁵Ac-Macropa-trastuzumab retained 81.9 ± 5.6% intact tracer, demonstrating markedly superior complex integrity compared to ²²⁵Ac-DOTA-trastuzumab, which retained only 60.1 ± 0.6% [1]. The 21.8 percentage-point differential reflects the enhanced kinetic inertness of the Macropa coordination sphere against metal ion dissociation under physiological pH and ionic strength.

In Vitro Stability PBS Challenge Radioimmunoconjugate Integrity

In Vivo Tumor Uptake: ²²⁵Ac-Macropa-PEG4-YS5 vs. ²²⁵Ac-DOTA-YS5 in Prostate Cancer Xenografts

Biodistribution analysis at 7 days post-injection in 22Rv1 prostate tumor-bearing mice revealed that ²²⁵Ac-Macropa-PEG4-YS5 achieved 82.82 ± 38.27 %ID/g tumor uptake, compared to only 29.35 ± 7.76 %ID/g for the corresponding DOTA-YS5 conjugate [1]. This represents a 2.82-fold increase in tumor-accumulated radioactivity, directly attributable to superior in vivo chelate stability and preserved targeting integrity of the Macropa construct.

Prostate Cancer PSMA Targeting Biodistribution

Therapeutic Efficacy: Prolonged Survival with ²²⁵Ac-Macropa-PEG4-YS5 vs. ²²⁵Ac-DOTA-YS5

In antitumor activity studies using 22Rv1 xenograft-bearing mice, ²²⁵Ac-Macropa-PEG4-YS5 conferred prolonged survival compared to ²²⁵Ac-DOTA-YS5, with this survival advantage particularly pronounced at the 4.625 kBq dose level under both single and fractionated administration regimens [1]. The survival extension demonstrates that the enhanced tumor uptake and chelate stability of the Macropa construct translate directly into meaningful therapeutic outcome improvements.

Survival Benefit Antitumor Activity Fractionated Dosing

Human Serum Stability: Macropa-NCS-Trastuzumab Retains >99% ²²⁵Ac After 7 Days

Macropa-NCS conjugated to trastuzumab (Macropa-Tmab) demonstrated exceptional stability in human serum, retaining >99% of chelated ²²⁵Ac after 7 days at 37°C [1]. This near-quantitative retention significantly exceeds the serum stability reported for DOTA-based ²²⁵Ac constructs [2]. The data establish Macropa-NCS as a highly stable platform for antibody-based ²²⁵Ac delivery.

Serum Stability In Vitro Challenge Chelate Integrity

Macropa-NCS Application Scenarios: Evidence-Based Procurement and Research Use Cases


²²⁵Ac-Antibody Conjugate Development Requiring Room Temperature Radiolabeling

Macropa-NCS is the optimal bifunctional chelator for ²²⁵Ac-antibody conjugate programs where thermal preservation of immunoglobulin structure is paramount. Unlike DOTA-NCS which requires elevated temperatures for adequate ²²⁵Ac complexation, Macropa-NCS enables quantitative radiolabeling at room temperature, preventing antibody denaturation and preserving antigen-binding affinity [1]. In head-to-head trastuzumab conjugate evaluations, Macropa-trastuzumab achieved 96.5% RCC at 37°C within 2 hours versus only 80.9% for DOTA-trastuzumab [2]. This scenario is particularly relevant for heat-labile antibody formats including bispecifics and antibody fragments.

Prostate Cancer PSMA-Targeted ²²⁵Ac Radiopharmaceuticals with Enhanced Tumor Uptake

For PSMA-targeted ²²⁵Ac radiopharmaceutical development in metastatic castration-resistant prostate cancer, Macropa-NCS-conjugated constructs demonstrate quantifiable superiority over DOTA-based alternatives. In vivo biodistribution studies show that ²²⁵Ac-Macropa-PEG4-YS5 achieves 2.82-fold higher tumor uptake (82.82 ± 38.27 %ID/g) compared to the DOTA counterpart (29.35 ± 7.76 %ID/g) at 7 days post-injection in 22Rv1 xenografts [1]. This uptake advantage translates to prolonged survival in preclinical models and supports Macropa-NCS as the preferred chelator platform for next-generation PSMA-targeted alpha therapies.

Radiopharmaceutical Manufacturing Requiring Extended Product Shelf Stability

Macropa-NCS-derived ²²⁵Ac-immunoconjugates offer superior product stability during manufacturing, storage, and distribution workflows. In PBS challenge studies, ²²⁵Ac-Macropa-trastuzumab retained 81.9 ± 5.6% integrity after 10 days at 37°C, substantially outperforming ²²⁵Ac-DOTA-trastuzumab at 60.1 ± 0.6% [1]. In human serum, Macropa-Tmab retains >99% chelated ²²⁵Ac after 7 days [2]. This enhanced kinetic inertness supports longer radiopharmaceutical shelf life, reduced radioactive waste generation, and more flexible clinical scheduling—critical operational advantages for centralized radiopharmacy production and multi-site clinical trial distribution.

Theranostic Pair Development with Lanthanum-133 PET Imaging

Macropa-NCS supports true theranostic pair development using ¹³³La (or ¹³⁴Ce/¹³⁴La) as a PET imaging surrogate for ²²⁵Ac therapy. Macropa efficiently chelates both Ac³⁺ and La³⁺ with comparable coordination chemistry, enabling matched-pair radiopharmaceutical development where imaging and therapeutic constructs share identical chelator and linker architecture [1]. Near-quantitative labeling of Macropa constructs with ¹³⁴Ce was achieved at room temperature with 1:1 ligand-to-metal ratios, whereas DOTA required a 10:1 ligand-to-metal ratio and elevated temperatures for comparable labeling efficiency [2]. This scenario enables seamless translation from diagnostic imaging to therapeutic dosing without altering conjugate design or pharmacokinetic profile.

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